Cas no 1698756-77-2 (1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

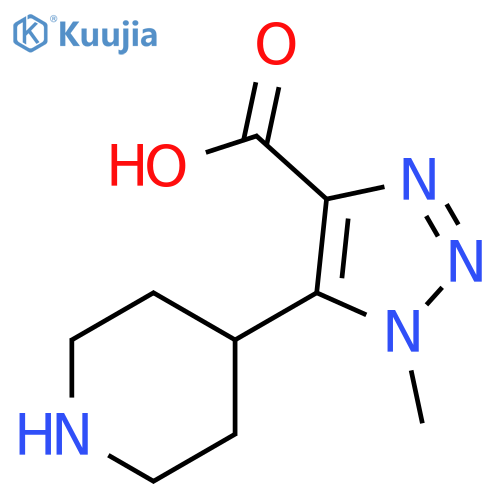

1698756-77-2 structure

商品名:1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS番号:1698756-77-2

MF:C9H14N4O2

メガワット:210.233061313629

CID:5181227

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

-

- インチ: 1S/C9H14N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h6,10H,2-5H2,1H3,(H,14,15)

- InChIKey: WSZFIUSQWCDBGV-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C2CCNCC2)=C(C(O)=O)N=N1

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345986-10.0g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 10.0g |

$6390.0 | 2023-02-22 | ||

| Enamine | EN300-345986-0.25g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 0.25g |

$1366.0 | 2023-02-22 | ||

| Enamine | EN300-345986-0.5g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 0.5g |

$1426.0 | 2023-02-22 | ||

| Enamine | EN300-345986-0.05g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 0.05g |

$1247.0 | 2023-02-22 | ||

| Enamine | EN300-345986-2.5g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 2.5g |

$2912.0 | 2023-02-22 | ||

| Enamine | EN300-345986-1.0g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-345986-0.1g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 0.1g |

$1307.0 | 2023-02-22 | ||

| Enamine | EN300-345986-5.0g |

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |

1698756-77-2 | 5.0g |

$4309.0 | 2023-02-22 |

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

5. Book reviews

1698756-77-2 (1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量